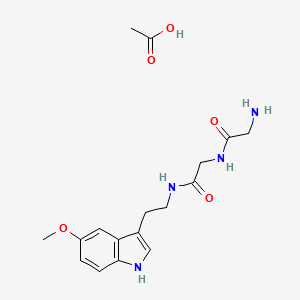
N-Glycylglycyl-5-methoxytryptamine acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACETAMIDE,2-(2-AMINOACETAMIDO)-N-(2-(5-METHOXYINDOL-3-YL)ETHYL)-,MONOACETATE is a complex organic compound that features a combination of acetamide, aminoacetamido, and methoxyindole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACETAMIDE,2-(2-AMINOACETAMIDO)-N-(2-(5-METHOXYINDOL-3-YL)ETHYL)-,MONOACETATE typically involves multiple steps:
Formation of the Acetamide Group: This can be achieved by reacting acetic anhydride with an amine.
Introduction of the Aminoacetamido Group: This step involves the reaction of glycine or a glycine derivative with an acylating agent.
Attachment of the Methoxyindole Group: This step can be carried out by reacting 5-methoxyindole with an appropriate electrophile.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents would be optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyindole moiety.
Reduction: Reduction reactions can target the acetamide and aminoacetamido groups.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: Oxidized derivatives of the methoxyindole group.
Reduction Products: Reduced forms of the acetamide and aminoacetamido groups.
Substitution Products: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: As a precursor or active ingredient in drug development.
Biochemistry: As a probe or reagent in biochemical assays.
Materials Science: In the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The methoxyindole group could play a role in binding to specific sites, while the acetamide and aminoacetamido groups might influence the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
N-Acetyltryptophan: Similar indole structure but lacks the aminoacetamido group.
Acetylglycine: Contains the acetamide and aminoacetamido groups but lacks the indole moiety.
5-Methoxyindole-3-acetic acid: Similar indole structure with a different functional group.
Uniqueness
ACETAMIDE,2-(2-AMINOACETAMIDO)-N-(2-(5-METHOXYINDOL-3-YL)ETHYL)-,MONOACETATE is unique due to the combination of its functional groups, which confer specific chemical and biological properties that are not found in simpler analogs.
Biological Activity
N-Glycylglycyl-5-methoxytryptamine acetate is a compound derived from tryptamine, a precursor to several biologically active molecules. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Molecular Formula : C₁₁H₁₄N₂O₃
- Molecular Weight : 226.24 g/mol
- IUPAC Name : N-(2-aminoacetyl)-N'-[(5-methoxy-1H-indol-3-yl)methyl]glycine acetate
This compound features a methoxy group at the 5-position of the indole ring, which is critical for its biological activity.
The biological activity of this compound is primarily mediated through its interaction with serotonin receptors, particularly the 5-HT receptor family. The presence of the methoxy group enhances its affinity for these receptors, suggesting a potential role in modulating serotonergic signaling pathways.
Key Mechanisms:
- Serotonin Receptor Agonism : The compound acts as an agonist at various serotonin receptors, which may influence mood, anxiety, and other neurophysiological processes.
- Antioxidant Activity : Preliminary studies indicate that this compound may exhibit antioxidant properties, contributing to cellular protection against oxidative stress.
Biological Activity and Pharmacological Effects
Research has documented several biological activities associated with this compound:
- Antidepressant Effects : Studies suggest that compounds similar to this compound can alleviate symptoms of depression by enhancing serotonergic neurotransmission.
- Anti-inflammatory Properties : There is evidence to support its role in reducing inflammation, which may be beneficial in treating conditions such as arthritis or other inflammatory diseases.
- Neuroprotective Effects : The antioxidant properties may provide neuroprotection, potentially offering therapeutic avenues in neurodegenerative disorders.
Case Studies and Research Findings
Several studies have explored the effects of tryptamine derivatives on biological systems. Below is a summary of findings relevant to this compound:
Properties
CAS No. |
14369-55-2 |
|---|---|
Molecular Formula |
C17H24N4O5 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
acetic acid;2-amino-N-[2-[2-(5-methoxy-1H-indol-3-yl)ethylamino]-2-oxoethyl]acetamide |
InChI |
InChI=1S/C15H20N4O3.C2H4O2/c1-22-11-2-3-13-12(6-11)10(8-18-13)4-5-17-15(21)9-19-14(20)7-16;1-2(3)4/h2-3,6,8,18H,4-5,7,9,16H2,1H3,(H,17,21)(H,19,20);1H3,(H,3,4) |
InChI Key |
NJMGGBKGESJVOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.COC1=CC2=C(C=C1)NC=C2CCNC(=O)CNC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















